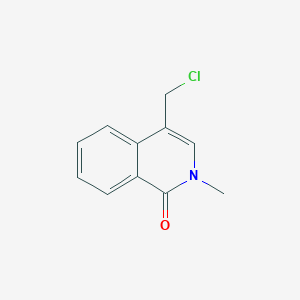![molecular formula C12H9ClN2O2S2 B2988758 3-[(4-Chlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile CAS No. 343375-69-9](/img/structure/B2988758.png)
3-[(4-Chlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Chlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile is a useful research compound. Its molecular formula is C12H9ClN2O2S2 and its molecular weight is 312.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary targets of this compound are likely to be involved in the Suzuki–Miyaura (SM) coupling reaction . This reaction involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Mode of Action
The compound interacts with its targets through a two-step mechanism. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The affected biochemical pathway is the electrophilic aromatic substitution pathway. This pathway maintains the aromaticity of the benzene ring during reactions . The compound’s action results in the formation of a substituted benzene ring .
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring . This occurs through the removal of a proton from the benzenonium intermediate formed in the first step of the reaction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of reaction can be affected by the presence of other halogens
特性
IUPAC Name |
3-[(4-chlorophenyl)methylsulfonyl]-5-methyl-1,2-thiazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2S2/c1-8-11(6-14)12(15-18-8)19(16,17)7-9-2-4-10(13)5-3-9/h2-5H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPKEOGXNHGPSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)S(=O)(=O)CC2=CC=C(C=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
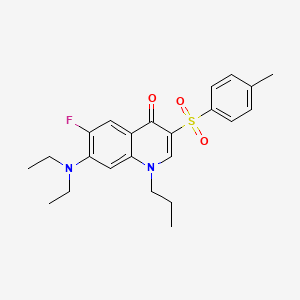
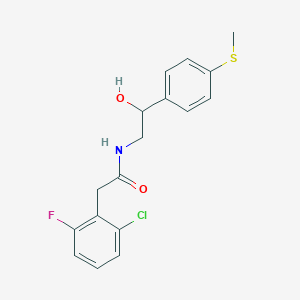
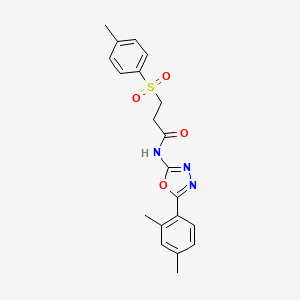


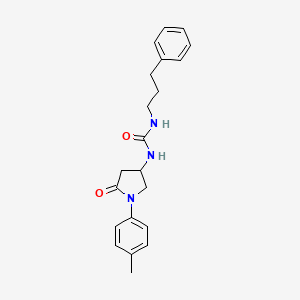
![4-benzyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2988686.png)
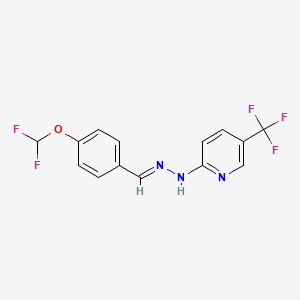



![4-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl)-3,5-dimethylisoxazole](/img/structure/B2988695.png)
![N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2988696.png)
